molecular formula C25H27N5O2S B2638646 N-(2,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 894920-84-4

N-(2,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2638646
CAS No.: 894920-84-4
M. Wt: 461.58
InChI Key: FVCCFYNXPSDMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-d]pyrimidin-7-one core, a bicyclic heteroaromatic system with a sulfur-containing thioether linkage at the 5-position. The acetamide moiety is substituted with a 2,4-dimethylphenyl group, while the pyrazolopyrimidine core is further modified with ethyl and 4-methylbenzyl substituents. The compound’s design aligns with strategies to optimize pharmacokinetic properties through lipophilic substituents (e.g., ethyl, benzyl) and hydrogen-bonding motifs (acetamide) .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-5-29-14-21-23(28-29)24(32)30(13-19-9-6-16(2)7-10-19)25(27-21)33-15-22(31)26-20-11-8-17(3)12-18(20)4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCFYNXPSDMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dimethylphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Pyrazolo[4,3-d]pyrimidine moiety : Known for its role in various biological activities, particularly in inhibiting kinases.
  • Sulfanyl acetamide : May enhance the compound's solubility and bioavailability.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC24H30N4O2S
Molecular Weight442.58 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer progression. The pyrazolo[4,3-d]pyrimidine structure is particularly noted for its ability to inhibit protein kinases such as NEK family kinases (NEK6, NEK7) which are often overexpressed in various cancers .

Efficacy Against Cancer

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance:

  • Breast Cancer (MCF-7) : The compound showed a GI50 of approximately 3.18 µM.
  • Cervical Cancer (HeLa) : A GI50 value of around 8.12 µM was observed.

These findings suggest that the compound may have a promising therapeutic profile against these malignancies .

Case Study 1: Inhibition of NEK Kinases

A study focused on the inhibition of NEK kinases revealed that compounds structurally related to this compound demonstrated strong inhibitory effects on NEK6 and NEK7. This inhibition was linked to reduced cell proliferation in breast cancer models .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound interacts favorably with key proteins involved in cancer pathways. The docking analysis suggested significant binding affinities with targets such as TP53 and caspase proteins, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo/Pyrrolo/Thieno-Pyrimidine Cores

Compounds sharing bicyclic pyrimidine cores and sulfanyl acetamide moieties are summarized below:

Compound Name / Core Structure Key Substituents Biological Target / Activity Synthesis Method Reference
Pyrazolo[4,3-d]pyrimidin-7-one derivative 2-ethyl, 6-(4-methylbenzyl), 5-sulfanyl acetamide, N-(2,4-dimethylphenyl) Not explicitly stated (inferred: enzyme inhibition, e.g., kinases, TS/DHFR) Likely Pd-catalyzed coupling (analogous to pyrrolo derivatives)
Pyrrolo[2,3-d]pyrimidine derivatives 7-cyclopentyl, 6-carboxamide, 4-sulfamoylphenylamino Anticancer (TS/DHFR dual inhibitors); GI50 values in nanomolar range against tumor cell lines Pd-mediated Buchwald-Hartwig amination, Cs2CO3/base, DMF solvent
Thieno[3,2-d]pyrimidin-4-one derivative 3-(4-methylphenyl), 2-sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Unspecified (structural similarity suggests kinase or protease inhibition) Thiol-alkylation under basic conditions (Cs2CO3, acetonitrile)
Pyrano[2,3-d]pyrimidine derivative 2-sulfanylacetamide, 4-hydroxy-6-oxo-pyrimidine Unspecified (potential antioxidant or enzyme inhibition) Thiol substitution under reflux with ZnCl2 catalyst

Key Observations:

  • Core Heterocycle Impact: The pyrazolo[4,3-d]pyrimidine core offers distinct electronic properties compared to pyrrolo or thieno analogues. Pyrrolo derivatives (e.g., ) exhibit potent dual TS/DHFR inhibition, attributed to planar aromaticity enhancing enzyme binding . Thieno derivatives () may exhibit altered solubility due to the sulfur atom in the thiophene ring.
  • In contrast, the 5-methylthiadiazole group in the thieno derivative () introduces steric bulk, which may affect target selectivity .
  • Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is common for pyrrolo/pyrazolo derivatives , while thieno analogues often employ thiol-alkylation or cyclocondensation .

Functional Analogues with Sulfanyl-Acetamide Motifs

  • N-[4-[2-(2-Amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (): Structure: Combines pyrrolo[2,3-d]pyrimidine with a glutamic acid side chain. Activity: Potent TS/DHFR inhibition (IC50 values comparable to clinical candidates like pemetrexed). Methyl substitution at position 6 reduces FPGS substrate efficiency, altering polyglutamation and cytotoxicity . Comparison: The target compound lacks a glutamic acid moiety, suggesting divergent mechanisms (e.g., non-folate pathway targeting).
  • 2-[[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(thiadiazol-2-yl)acetamide (): Structure: Thieno[3,2-d]pyrimidine core with thiadiazole-acetamide. Comparison: The thieno core’s electron-rich sulfur may confer stronger π-π stacking than the pyrazolo core, influencing binding affinity .

Computational and Screening Approaches for Analogues

  • ChemGPS-NP Model ():
    This tool evaluates chemical space beyond structural similarity, identifying compounds with analogous bioactivity. The target compound’s pyrazolopyrimidine core and sulfanyl group place it in a region overlapping with kinase inhibitors and antifolates .

  • Ligand-Based Virtual Screening (LBVS) ():
    Molecular fingerprints (e.g., ECFP4, MACCS) and similarity coefficients (Tanimoto, Dice) prioritize analogues. For example, the target compound’s sulfanyl acetamide motif aligns with α-glucosidase inhibitors (), though core heterocycle differences limit direct functional overlap .

  • Machine Learning (): XGBoost models predict properties (e.g., solubility, binding affinity) based on structural features. Applied to the target compound, such models could forecast bioavailability or toxicity relative to pyrrolo/thieno analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.